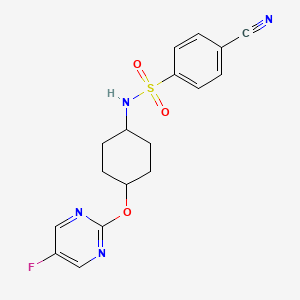

4-cyano-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-cyano-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O3S/c18-13-10-20-17(21-11-13)25-15-5-3-14(4-6-15)22-26(23,24)16-7-1-12(9-19)2-8-16/h1-2,7-8,10-11,14-15,22H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASKMNIDWFJCTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NS(=O)(=O)C2=CC=C(C=C2)C#N)OC3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-cyano-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzenesulfonamide” typically involves multiple steps:

Formation of the Fluoropyrimidine Moiety: This can be achieved through the fluorination of a pyrimidine derivative using reagents such as Selectfluor.

Cyclohexyl Intermediate: The cyclohexyl group can be introduced via a Grignard reaction or other organometallic methods.

Sulfonamide Formation: The benzenesulfonamide group is usually introduced through a sulfonation reaction, followed by amide bond formation.

Industrial Production Methods

Industrial production may involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexyl or benzenesulfonamide moieties.

Reduction: Reduction reactions could target the cyano group, converting it to an amine.

Substitution: Nucleophilic substitution reactions may occur at the fluoropyrimidine moiety.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium methoxide or amines.

Major Products

Oxidation: Oxidized derivatives of the cyclohexyl or benzenesulfonamide groups.

Reduction: Amino derivatives from the reduction of the cyano group.

Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activity.

Biology

Biochemical Studies: Investigated for its interactions with biological macromolecules.

Medicine

Pharmaceutical Research: Explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry

Material Science:

Mechanism of Action

The mechanism of action of “4-cyano-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzenesulfonamide” would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Pyrimidine-Based Antiviral Agents

Several pyrimidine derivatives with sulfonamide or related substituents demonstrate antiviral activity, providing a basis for comparison:

Key Observations :

- Fluorine vs. Cyano Substituents: The 5-fluoro group in the target compound may enhance electronic effects and resistance to enzymatic degradation compared to the cyano substituents in 12ba/12bb. Fluorine’s electronegativity could strengthen hydrogen bonding with targets .

Heterocycle Variants: Pyrazine vs. Pyrimidine

- 4-cyano-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzenesulfonamide (): Replaces pyrimidine with pyrazine, a nitrogen-rich heterocycle. The 3-cyano group on pyrazine may reduce π-π stacking efficiency compared to the 5-fluoro-pyrimidine in the target compound, affecting target affinity .

Complex Heterocyclic Systems

Sulfonamide Derivatives with Varied Substituents

Structural and Functional Implications

- Stereochemistry : The trans-cyclohexyl configuration in the target compound is critical for optimal binding, as seen in VTP50469 and other analogs . Cis-isomers (e.g., in ) often exhibit reduced activity due to steric clashes .

- Sulfonamide Role : The benzenesulfonamide group in the target compound is a common pharmacophore in enzyme inhibitors, contrasting with methylsulfonamides () or trifluoromethanesulfonamides (), which may alter target specificity .

- Fluorine’s Impact: The 5-fluoro substituent on pyrimidine likely improves bioavailability and target engagement compared to non-halogenated analogs (e.g., ) .

Biological Activity

4-cyano-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the available literature on its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Common Name | 4-cyano-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzenesulfonamide |

| CAS Number | 2034526-39-9 |

| Molecular Formula | C₁₇H₁₇FN₄O₃S |

| Molecular Weight | 376.4 g/mol |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Specifically, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. The introduction of a fluorine atom in the structure enhances its selectivity for COX-2 over COX-1, which is significant for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

Research indicates that compounds similar to 4-cyano-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzenesulfonamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have reported IC₅₀ values ranging from 0.87 to 12.91 μM in MCF-7 breast cancer cells . The mechanism behind this activity often involves cell cycle arrest and apoptosis induction through pathways such as MAPK/ERK signaling .

Anti-inflammatory Activity

The compound's ability to selectively inhibit COX-2 suggests potential applications in treating inflammatory conditions. The selectivity is enhanced by the structural modifications that stabilize the binding to COX enzymes, thereby reducing side effects associated with COX-1 inhibition .

Case Studies and Research Findings

- Inhibition Studies : In one study, derivatives of benzenesulfonamide were synthesized and tested for their ability to inhibit COX enzymes. The introduction of different substituents was found to affect both COX-1 and COX-2 activities significantly. Compounds with fluorine substitutions maintained higher selectivity for COX-2 .

- Cell Line Testing : A recent study evaluated the antiproliferative effects of several compounds against HeLa and MCF-7 cell lines, revealing that certain derivatives exhibited IC₅₀ values as low as 4 μM against MCF-7 cells, indicating strong anticancer potential .

- Mechanistic Insights : The activation of apoptotic pathways was confirmed through increased levels of caspase activity in treated cell lines, suggesting that the compound may induce apoptosis via mitochondrial pathways .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for stereoselective synthesis of this compound, particularly for controlling the (1r,4r)-cyclohexyl configuration?

- Methodological Answer : Multi-step synthesis involving reductive amination or Mitsunobu reactions can be employed to establish the trans-cyclohexyl stereochemistry. For example, tert-butyl carbamate-protected intermediates (e.g., tert-butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate) can undergo deprotection and coupling with 5-fluoropyrimidin-2-yloxy precursors under optimized conditions (e.g., LiAlH4 reduction in THF) . Chiral HPLC or enzymatic resolution may refine enantiomeric purity.

Q. Which spectroscopic techniques are critical for structural validation?

- Methodological Answer : Use a combination of -/-NMR (to confirm cyclohexyl stereochemistry and sulfonamide linkage), high-resolution mass spectrometry (HRMS) for molecular formula validation, and X-ray crystallography (if single crystals are obtainable) to resolve absolute configuration. Crystallographic data from analogous sulfonamide derivatives (e.g., R-factor = 0.050, mean σ(C–C) = 0.004 Å) demonstrate the reliability of this approach .

Q. What in vitro assays are suitable for initial biological screening (e.g., antiviral activity)?

- Methodological Answer : Cell-based HIV inhibition assays (e.g., TZM-bl luciferase reporter system) can evaluate antiviral potency. Pyrimidine-based analogs like 12bb (IC = 33 nM against HIV) provide a benchmark for dose-response studies . Parallel cytotoxicity assays (e.g., MTT in HEK293 cells) ensure selectivity.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives targeting viral proteases vs. ion channels?

- Methodological Answer : Employ target-specific profiling (e.g., NaV1.7 inhibition assays vs. HIV protease enzymatic assays) to clarify off-target effects. For example, DS-1971a (a benzenesulfonamide NaV1.7 inhibitor) showed metabolite-driven discrepancies in efficacy, highlighting the need for metabolite identification via LC-MS/MS and species-specific pharmacokinetic (PBPK) modeling .

Q. What computational approaches predict binding interactions between this compound and its putative targets (e.g., viral enzymes)?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model interactions with HIV reverse transcriptase. Parameterize the 5-fluoropyrimidinyl moiety’s electronegativity and sulfonamide hydrogen-bonding capacity using density functional theory (DFT) calculations at the B3LYP/6-31G* level .

Q. How do substituents (e.g., 4-cyano, 5-fluoro) influence metabolic stability and cytochrome P450 interactions?

- Methodological Answer : Conduct microsomal stability assays (human/rat liver microsomes) with LC-MS metabolite profiling. The trifluoromethyl group in analogous compounds increases metabolic resistance by steric and electronic effects, but the 5-fluoropyrimidine may undergo oxidative defluorination—monitor via -NMR or fluorometric assays .

Q. What strategies optimize SAR for improved selectivity against off-target kinases?

- Methodological Answer : Synthesize analogs with modified pyrimidine substituents (e.g., chloro, methyl) and evaluate kinase inhibition panels (e.g., Eurofins KinaseProfiler). For instance, replacing the 5-fluoro group with a methyl in thieno[3,2-d]pyrimidine analogs reduced off-target kinase binding by >50% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.